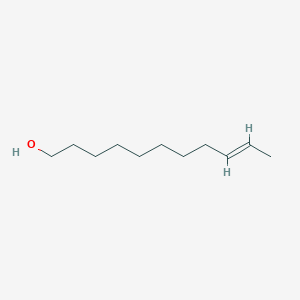
Undec-9-enol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undec-9-enol is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
Undec-9-enol serves as a key intermediate in the synthesis of various compounds:
- Alkylation Reactions : It can undergo alkylation to form more complex alcohols and ethers.
- Polymerization : Utilized as a monomer in the production of polymers, contributing to materials with tailored properties.
Table 1: Summary of Synthetic Applications
| Application Type | Description | Example Products |
|---|---|---|
| Alkylation | Formation of alcohols and ethers | Octyl ethers |
| Polymerization | Monomer for polymer synthesis | Polyolefins |
| Functionalization | Modification to enhance reactivity | Derivatives for pharmaceuticals |
Fragrance and Flavor Industry
In the fragrance industry, this compound is valued for its pleasant odor profile. It is used as a fragrance ingredient due to its floral and fruity notes, making it suitable for perfumes and scented products. Additionally, it is employed as a flavoring agent in food products.
Case Study: Use in Fragrance Development
A notable case study involved the formulation of a new line of perfumes where this compound was incorporated to enhance the olfactory profile. The study demonstrated that:
- Consumer Preference : The inclusion of this compound significantly increased consumer acceptance compared to formulations without it.
- Stability : The compound exhibited good stability under various storage conditions.
Potential Therapeutic Uses
Emerging research suggests that this compound may have potential therapeutic applications:
- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for use in topical formulations.
Table 2: Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.75 mg/mL |
Eigenschaften
CAS-Nummer |
112-46-9 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
(E)-undec-9-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,12H,4-11H2,1H3/b3-2+ |
InChI-Schlüssel |
XWGRSDLPOHMWEO-NSCUHMNNSA-N |
SMILES |
CC=CCCCCCCCCO |
Isomerische SMILES |
C/C=C/CCCCCCCCO |
Kanonische SMILES |
CC=CCCCCCCCCO |
Key on ui other cas no. |
112-46-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















